![molecular formula C18H31N3O4S B1223280 3-[(2-Adamantylamino)-oxomethyl]-1-methylsulfonyl-1-pentylurea](/img/structure/B1223280.png)
3-[(2-Adamantylamino)-oxomethyl]-1-methylsulfonyl-1-pentylurea
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Overview
Description
3-[(2-adamantylamino)-oxomethyl]-1-methylsulfonyl-1-pentylurea is a N-sulfonylurea.
Scientific Research Applications
Molecular Structure and Properties
- Studies like those by Vícha et al. (2009) focus on the molecular structure and properties of similar adamantane derivatives, examining aspects like hydrogen bonding and atomic planarity in these compounds (R. Vícha, M. Nečas, Zuzana Kozubková, M. Potáček, 2009).
Synthesis and Chemical Transformations
- Research by Jones-Mensah et al. (2016) highlights the use of similar sulfone compounds like dimethyl sulfoxide as synthons in organic chemistry, showcasing their role in various synthetic transformations (Ebenezer Jones-Mensah, Megha Karki, J. Magolan, 2016).
Potential Antitumor Activity
- El-Sherbeny et al. (2003) explored the antitumor activity of aminoadamantanes, including 1-(1-adamantyl)semicarbazide and related derivatives, highlighting their efficacy in inhibiting tumor growth (M. El-Sherbeny, K. Youssef, M. Mahran, 2003).
Rearrangements and Derivatives
- Agafontsev et al. (2005, 2006) discuss the rearrangement of adamantane derivatives under specific conditions, contributing to the understanding of their chemical behavior and potential for forming novel compounds (A. M. Agafontsev, A. Tkachev, 2005, 2006).
Applications in Catalysis
- The work of Prakash et al. (2003) demonstrates the use of gallium(III) trifluoromethanesulfonate in catalyzing adamantylation reactions, indicating the relevance of adamantane derivatives in synthetic chemistry (G. S. Surya Prakash, P. Yan, B. Török, I. Bucsi, Mutsuo Tanaka, G. Olah, 2003).
Pharmaceutical and Medicinal Chemistry
- Baraldi et al. (2004) researched adenosine receptor agonists containing sulfonamido groups, indicating the potential of adamantane derivatives in drug development (P. Baraldi, F. Fruttarolo, M. A. Tabrizi, R. Romagnoli, D. Preti, A. Bovero, M. J. Pineda de Las Infantas, A. Moorman, K. Varani, P. Borea, 2004).
Analytical Chemistry
- The study by El-Debs et al. (2014) explores the use of sulfonylureas, a class related to the compound , in analytical techniques like capillary electrophoresis, underlining their analytical utility (R. El-Debs, R. Nehmé, B. Claude, Soléne Motteau, A. Togola, C. Berho, P. Morin, 2014).
properties
Molecular Formula |
C18H31N3O4S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-(2-adamantylcarbamoyl)-1-methylsulfonyl-1-pentylurea |
InChI |
InChI=1S/C18H31N3O4S/c1-3-4-5-6-21(26(2,24)25)18(23)20-17(22)19-16-14-8-12-7-13(10-14)11-15(16)9-12/h12-16H,3-11H2,1-2H3,(H2,19,20,22,23) |
InChI Key |
MQHSAUVPLHLUJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(C(=O)NC(=O)NC1C2CC3CC(C2)CC1C3)S(=O)(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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